molecular formula C23H29NO6 B11154685 6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11154685
M. Wt: 415.5 g/mol
InChI Key: QOENJMDYUFRMLO-UHFFFAOYSA-N
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Description

6-({2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound featuring a benzo[c]chromen core substituted with a methyl group at position 3 and a ketone at position 4. The structure is further modified by an ether-linked propanoyl group, which forms an amide bond with a hexanoic acid chain.

Key structural attributes include:

  • Benzo[c]chromen core: A bicyclic system with fused benzene and pyran rings, common in natural products and pharmaceuticals.
  • 6-Oxo group: Introduces polarity and hydrogen-bonding capacity.
  • Hexanoic acid side chain: Provides solubility in aqueous environments and opportunities for further functionalization.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

6-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C23H29NO6/c1-14-12-18(29-15(2)22(27)24-11-7-3-4-10-20(25)26)21-16-8-5-6-9-17(16)23(28)30-19(21)13-14/h12-13,15H,3-11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

QOENJMDYUFRMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps. One common approach starts with the preparation of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate. This intermediate is then reacted with propanoic acid derivatives under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions

6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Core Modifications

Compound Name Core Structure Substituents Key Differences vs. Target Compound References
2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Benzo[c]chromen Propanoic acid instead of hexanoic acid; no methyl group at position 3 Shorter chain, reduced lipophilicity
3-[2-(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yloxy)propanamido]propanoic acid Benzo[c]chromen β-Alanine substituent (3-carbon chain) vs. hexanoic acid Shorter chain, altered solubility
(4-Methyl-6-oxo-benzo[c]chromen-3-yl)oxy acetic acid Benzo[c]chromen with 4-methyl group Acetic acid substituent; methyl at position 4 instead of 3 Positional isomerism, shorter acidic chain

Side-Chain Variations

Compound Name Side Chain Features Impact on Properties References
(3-Methyl-6-oxo-benzo[c]chromen-1-yl) 6-(tert-butoxycarbonylamino)hexanoate tert-Butyl-protected amino group on hexanoic acid Enhanced stability during synthesis
6-({2-[(7-Methyl-4-oxo-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)hexanoic acid Cyclopenta-fused chromen core Altered ring strain and electronic properties

Physicochemical and Pharmacological Properties

Property Target Compound 2-[(6-Oxo-benzo[c]chromen-3-yl)oxy]propanoic acid 3-[2-(6-Oxo-benzo[c]chromen-3-yloxy)propanamido]propanoic acid
Molecular Weight ~447.5 g/mol (estimated) 288.3 g/mol 347.4 g/mol
LogP ~3.5 (predicted) 3.14 2.8 (estimated)
Solubility Moderate (hexanoic acid enhances aqueous solubility) Low (shorter chain) Moderate (β-alanine improves polarity)
Synthetic Complexity High (multiple coupling steps) Moderate Moderate

Key Observations :

  • The hexanoic acid chain in the target compound improves solubility compared to propanoic/acetic acid analogues.
  • Methyl substitution at position 3 may enhance metabolic stability over unmethylated analogues .

Gaps in Literature :

  • Direct comparative biological data (e.g., IC50 values) against HDACs or COX enzymes.
  • Metabolic stability and toxicity profiles.

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